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Compound of Interest

Compound Name: 3-Bromo-2-butanone

Cat. No.: B1330396

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
3-Bromo-2-butanone (CAS No. 814-75-5), a key intermediate in various organic syntheses.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offering valuable insights for compound identification,
characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for 3-Bromo-2-butanone is summarized below. These tables provide a
quick reference for the key spectral features of the molecule.

'H NMR (Proton NMR) Data

While a publicly available high-resolution spectrum with assigned chemical shifts and coupling
constants is not readily available in the conducted search, the expected proton environments
are as follows:
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Chemical Shift . .
Protons Multiplicity Integration
(ppm)
CHs (adjacent to )
~2.4 Singlet 3H
C=0)
CH (with Br) ~4.6 Quartet 1H
CHs (adjacent to
~1.8 Doublet 3H

CHBr)

Note: These are predicted values based on typical chemical shifts for similar functional groups.

Actual experimental values may vary.

3C NMR (Carbon NMR) Data

The carbon NMR spectrum of 3-Bromo-2-butanone is expected to show four distinct signals
corresponding to the four carbon atoms in the molecule.

Carbon Chemical Shift (ppm)
C=0 (C2) ~200

CHBr (C3) ~45

CHs (C1, adjacent to C=0) ~28

CHs (C4, adjacent to CHBr) ~19

Note: These are predicted values based on typical chemical shifts for similar functional groups.
Actual experimental values may vary.

IR (Infrared) Spectroscopy Data

The IR spectrum of 3-Bromo-2-butanone would be characterized by the following key
absorption bands, indicative of its functional groups. The spectrum is typically acquired as a
neat liquid between salt plates (CAPILLARY CELL: NEAT)[1].
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Wavenumber (cm~?) Intensity Assignment

~1715 Strong C=0 (Ketone) stretch
2980-2850 Medium-Strong C-H (alkane) stretch
1450-1350 Medium C-H (alkane) bend
650-550 Medium-Strong C-Br stretch

MS (Mass Spectrometry) Data

Mass spectrometry data for 3-Bromo-2-butanone reveals a characteristic isotopic pattern for
bromine-containing compounds. The data presented here is from electron ionization (El) mass

spectrometry[2][3].
m/z Relative Intensity (%) lon Fragment
43 100 [CH3CO]J* (Base Peak)
150 High [M]* (Molecular lon, 7°Br)
152 High [M+2]* (Molecular lon, 8Br)
71 Moderate [M - Br]* or [CaH7O]*
107/109 Moderate [CHsCHBI*

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above.

NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra of 3-Bromo-2-butanone.
Methodology:

o Sample Preparation: A sample of 3-Bromo-2-butanone (liquid) is dissolved in a deuterated
solvent, typically chloroform-d (CDCIs), in a standard 5 mm NMR tube. The concentration is
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typically 5-25 mg/mL for *H NMR and 50-100 mg/mL for 3C NMR. Tetramethylsilane (TMS)
is added as an internal standard (0 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
e Acquisition Parameters (*H NMR):

Number of scans: 16-32

[e]

o

Relaxation delay: 1-2 seconds

[¢]

Pulse width: 30-45 degrees

[¢]

Spectral width: 0-12 ppm

e Acquisition Parameters (*3C NMR):

o

Number of scans: 1024 or more (due to the low natural abundance of 13C)

[¢]

Relaxation delay: 2-5 seconds

[e]

Pulse width: 90 degrees

[e]

Spectral width: 0-220 ppm

o

Proton decoupling is employed to simplify the spectrum.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased,
and baseline corrected. Chemical shifts are referenced to TMS.

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of 3-Bromo-2-butanone.
Methodology:

o Sample Preparation: As a liquid, 3-Bromo-2-butanone can be analyzed neat. A drop of the
neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates
to form a thin capillary film.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
Acquisition Parameters:

o A background spectrum of the clean KBr/NaCl plates is first recorded.

o The sample is then scanned, typically over the range of 4000-400 cm™1.

o Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.
Methodology:

Sample Introduction: For a volatile liquid like 3-Bromo-2-butanone, direct injection or
infusion into the ion source is a common method. Alternatively, Gas Chromatography-Mass
Spectrometry (GC-MS) can be used for separation and analysis.

lonization: Electron lonization (El) is typically used, with a standard electron energy of 70 eV.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to
separate the ions based on their m/z ratio.

Detection: An electron multiplier detector records the abundance of each ion.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion
intensity versus m/z.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis
of 3-Bromo-2-butanone.
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General workflow for the spectroscopic analysis of 3-Bromo-2-butanone.
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Proposed mass spectrometry fragmentation pathway for 3-Bromo-2-butanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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